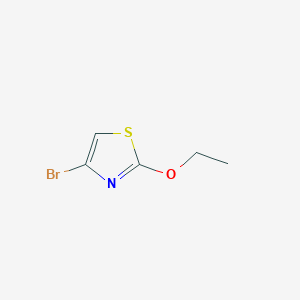

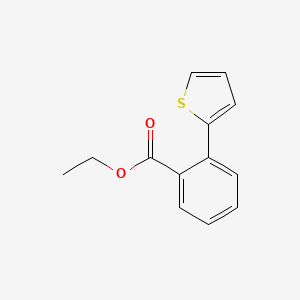

Ethyl 2-thien-2-ylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

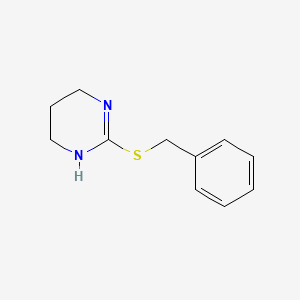

Ethyl 2-thien-2-ylbenzoate is a compound that is part of a broader class of chemicals that include thiazole and benzothiazole derivatives. These compounds are of significant interest due to their presence in various biologically active substances and their potential pharmacological applications. The synthesis and characterization of such compounds are crucial for the development of new therapeutic agents and materials with unique properties.

Synthesis Analysis

The synthesis of related thiazole and benzothiazole derivatives has been reported in several studies. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was prepared and its molecular structure was confirmed through various spectroscopic methods . These synthetic routes typically involve the formation of key intermediates followed by cyclization and functional group transformations to yield the desired thiazole or benzothiazole core.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as NMR, FT-IR, and FT-Raman, as well as X-ray diffraction methods . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry, electronic properties, and potential sites for hydrogen bonding . The molecular geometry optimization and theoretical calculations provide insights into the electronic structure and reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of thiazole and benzothiazole derivatives has been explored in various chemical reactions. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were reacted with different active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . The synthesis of novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was achieved through a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives . These reactions demonstrate the versatility of thiazole and benzothiazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and benzothiazole derivatives are characterized by their thermal stability, as well as their spectroscopic and crystallographic features. The thermal stability of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, for instance, was evaluated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating stability above 249.8 °C . The crystal structures of these compounds often exhibit intramolecular hydrogen bonding and π...π interactions, which contribute to their stability and potential biological activity . The optical properties, such as the molecular electrostatic potential (MEP) map, provide further understanding of the reactivity and interaction of these molecules with other chemical entities .

Aplicaciones Científicas De Investigación

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

- Ethyl 2-thien-2-ylbenzoate derivatives demonstrate potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). One study highlighted a compound with increased activity against HIV-1, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).

Fluorescent Silver Complexes

- The compound has been used in the synthesis of novel fluorescent silver(I) complexes, which are structurally characterized and show potential for applications in luminescence and material sciences (Demir et al., 2019).

Industrial Applications

- Ethyl 2-thien-2-ylbenzoate derivatives have been synthesized for various industrial applications. These compounds exhibit good thermal stability and potential uses in photoelectronic devices (Shafi et al., 2021).

Anticancer Activity

- Compounds derived from Ethyl 2-thien-2-ylbenzoate have shown promising anticancer activity across a range of cancer cell lines. This highlights its potential in the development of new anticancer drugs (Altug et al., 2011).

Antimicrobial Activities

- Some derivatives have been studied for their antimicrobial activities against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

Photoluminescent Properties

- Ethyl 2-thien-2-ylbenzoate derivatives have been investigated for their photoluminescent properties, making them useful in material science, especially in the development of optoelectronic devices (Pepitone et al., 2003).

Electronic Influence in Oligomerization

- The compound's derivatives have been studied for their influence on the oligomerization of ethylene, highlighting their potential use in polymer science (Bianchini et al., 2007).

Electrochemical and Electrochromic Properties

- Derivatives of Ethyl 2-thien-2-ylbenzoate have been synthesized and characterized for their electrochemical and electrochromic properties. This indicates potential applications in smart materials and electronic devices (Hu et al., 2013).

Synthesis of Heterocyclic Compounds

- The compound is used in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development (Mohareb et al., 2004).

Safety And Hazards

Ethyl 2-thien-2-ylbenzoate is classified as a combustible liquid . It is harmful if swallowed and harmful to aquatic life . Precautions should be taken to avoid release to the environment . It should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . Eating, drinking, or smoking when using this product should be avoided .

Propiedades

IUPAC Name |

ethyl 2-thiophen-2-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-2-15-13(14)11-7-4-3-6-10(11)12-8-5-9-16-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZCHNWSAPLQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383781 |

Source

|

| Record name | Ethyl 2-thien-2-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-thien-2-ylbenzoate | |

CAS RN |

6072-48-6 |

Source

|

| Record name | Ethyl 2-thien-2-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)